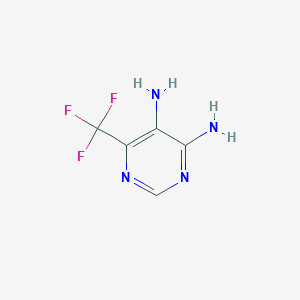
6-(Trifluoromethyl)pyrimidine-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)pyrimidine-4,5-diamine is a heterocyclic aromatic compound with the molecular formula C5H5F3N4. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with two amino groups at the 4 and 5 positions. Pyrimidine derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrimidine-4,5-diamine typically involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethylamine under controlled conditions. The reaction is carried out in the presence of a base such as diisopropylethylamine in a solvent like dioxane, and the mixture is heated to around 70°C for a few hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups at positions 4 and 5 can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides and bases are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of substituted pyrimidine derivatives.
Oxidation Reactions: Formation of pyrimidine oxides.
Reduction Reactions: Formation of pyrimidine amines.
科学的研究の応用
6-(Trifluoromethyl)pyrimidine-4,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 6-(Trifluoromethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino groups facilitate binding to active sites of enzymes, leading to inhibition or modulation of their activity .
類似化合物との比較
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 6-(Trifluoromethyl)pyrimidine-4,5-diamine.
4,6-Diaminopyrimidine: Similar structure but lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidine-2,4-diamine: Similar compound with different substitution pattern
Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a pharmacologically active compound .
特性
分子式 |
C5H5F3N4 |
|---|---|
分子量 |
178.12 g/mol |
IUPAC名 |
6-(trifluoromethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-2(9)4(10)12-1-11-3/h1H,9H2,(H2,10,11,12) |
InChIキー |
YAXKIFNIFDLLLI-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)N)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-6-thiocyanatobenzo[d]thiazol-2-amine](/img/structure/B11777132.png)
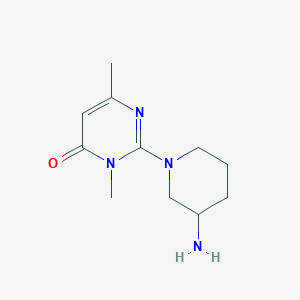
![7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11777134.png)
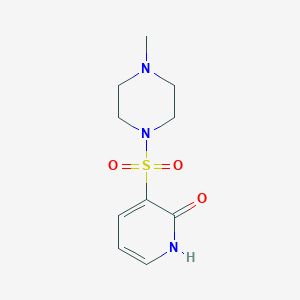
![8-(Bicyclo[3.1.0]hexan-2-yl)-6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777137.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11777146.png)
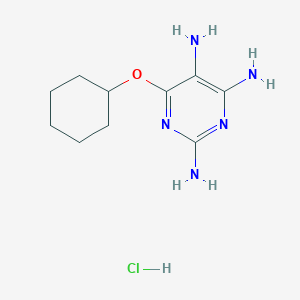
![Ethyl 5-methyl-4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B11777155.png)
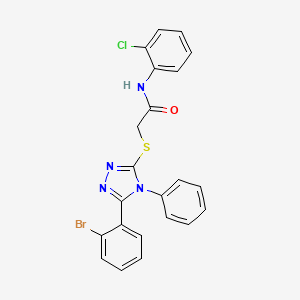
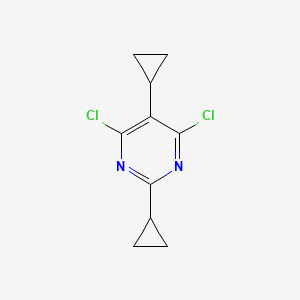

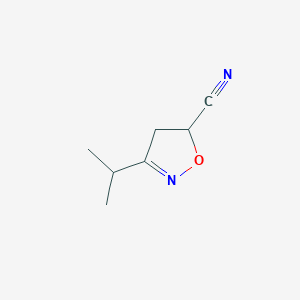
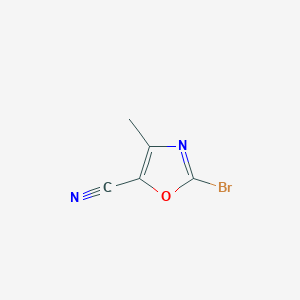
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)
